molecular formula C25H23FN4O2S2 B2447992 3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252892-89-9

3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B2447992
CAS RN: 1252892-89-9
M. Wt: 494.6
InChI Key: VFFQDRLUXQCERH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4-one ring, a piperazine ring, and a benzyl group . It also contains a fluorophenyl group and a sulfanyl group. These groups could potentially give the compound a variety of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a thieno[3,2-d]pyrimidin-4-one ring, a piperazine ring, and a benzyl group. The fluorophenyl group and the sulfanyl group would also contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorophenyl group could influence its polarity and solubility .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the one , have been investigated for their antiviral potential. For instance:

Antifungal Potential

Although the specific compound hasn’t been directly studied, derivatives with similar structures have shown fungicidal activity. For example, 9a and 9d displayed fungicidal effects against Candida galibrata .

Enzyme Inhibition

Docking simulations revealed that certain piperazine derivatives interacted with oxidoreductase enzymes, potentially influencing their activity . Investigating this compound’s interaction with specific enzymes could yield valuable insights.

Other Applications

Given its diverse scaffold, this compound might also be relevant in fields such as anti-inflammatory, anticancer, and antidiabetic research. However, further investigations are needed to uncover its full potential.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

3-benzyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S2/c26-19-6-8-20(9-7-19)28-11-13-29(14-12-28)22(31)17-34-25-27-21-10-15-33-23(21)24(32)30(25)16-18-4-2-1-3-5-18/h1-10,15H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQDRLUXQCERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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